molecular formula C20H22N2O3 B11126237 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11126237
M. Wt: 338.4 g/mol
InChI Key: RJOWOELGBSQFMC-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1H-indole core substituted at the 4-position with a 2-methoxyethyl group. The acetamide moiety is further modified with a 4-methoxyphenyl group.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-13-12-22-11-10-17-18(4-3-5-19(17)22)21-20(23)14-15-6-8-16(25-2)9-7-15/h3-11H,12-14H2,1-2H3,(H,21,23)

InChI Key

RJOWOELGBSQFMC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide has shown significant anticancer activity in various studies. For instance, compounds with similar structural motifs have been evaluated for their efficacy against multiple cancer cell lines, including:

  • Breast Cancer : Studies indicate that the compound can induce apoptosis in breast cancer cells by activating specific signaling pathways.
  • Lung Cancer : Research has demonstrated selective cytotoxicity against lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. The compound's ability to inhibit neurodegenerative processes makes it a candidate for further research in treating conditions like Alzheimer's disease. Mechanistic studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Study on Anticancer Efficacy : A study published in Molecules demonstrated that derivatives of indole compounds exhibit significant growth inhibition against several cancer cell lines, including colon and breast cancers .
  • Antimicrobial Activity Evaluation : Research indicated that structural analogs showed promising results against bacterial strains, suggesting a pathway for developing new antibiotics .
  • Neuroprotective Studies : Investigations into the compound's effects on neuronal health have shown reductions in markers of neuroinflammation and oxidative damage in vitro .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cell proliferation, resulting in anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents, impacting physicochemical and pharmacological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Melting Point (°C) Yield (%)
Target Compound: N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide 2-Methoxyethyl (indole), 4-methoxyphenyl (acetamide) Not reported Not reported
10j: N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide 4-Chlorobenzoyl, 3-chloro-4-fluorophenyl 192–194 8
10k: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide Naphthalen-1-yl 175–176 6
10l: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide 4-Nitrophenyl 190–191 14
Compound 36: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide 4-Methoxyphenylsulfonyl Not reported 41

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with 10l’s 4-nitrophenyl (electron-withdrawing), which may alter binding affinity to biological targets like kinases or receptors .
  • Substituent Position : The 2-methoxyethyl group on the indole ring in the target compound may enhance solubility compared to 10j’s 4-chlorobenzoyl group, which could increase lipophilicity .

Pharmacological Activity

Key Observations :

  • Quinazoline Sulfonyl Derivatives (Compounds 38–40) : These exhibit broad-spectrum anticancer activity, likely due to quinazoline’s role in kinase inhibition . The target compound lacks this moiety, suggesting divergent mechanisms.

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C22_{22}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 390.4 g/mol

Structural Representation

The structure includes an indole moiety linked to a methoxyethyl group and a phenylacetamide. The presence of methoxy groups enhances lipophilicity, which may influence its biological activity.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • The compound has shown potential as an anti-inflammatory agent by interacting with various receptors involved in inflammation pathways. Studies suggest that modifications in the indole and phenyl groups can enhance its COX-1 and COX-2 inhibitory activities, making it a candidate for treating inflammatory diseases .
  • Receptor Interactions :
    • Preliminary data indicate that the compound may act on cannabinoid receptors, which are crucial for pain modulation and inflammation control. The structure-activity relationship (SAR) analysis highlights that specific substitutions on the indole ring can significantly affect receptor binding affinity .
  • Cytokine Inhibition :
    • Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit such properties .

Study 1: In Vitro Evaluation

A study evaluated the compound's effect on human cell lines exposed to inflammatory stimuli. Results demonstrated a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory therapeutic agent.

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the indole ring enhances anti-inflammatory activity. Compounds with similar structural characteristics showed improved potency against COX enzymes, with IC50_{50} values in the low micromolar range .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
Receptor InteractionCannabinoid receptor modulation
Cytokine InhibitionReduction of pro-inflammatory cytokines

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methoxy substitutionEnhanced lipophilicity
Electron-withdrawing groupsIncreased COX inhibition

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